molecular formula C10H18O B14437729 5-Methyl-3-(prop-1-en-2-yl)hexan-2-one CAS No. 79895-67-3

5-Methyl-3-(prop-1-en-2-yl)hexan-2-one

Katalognummer: B14437729
CAS-Nummer: 79895-67-3
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: NRYLJJPSYJZNRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-3-(prop-1-en-2-yl)hexan-2-one is an organic compound with a complex structure that includes a hexane backbone substituted with a methyl group and a prop-1-en-2-yl group. This compound is part of a broader class of organic molecules known for their diverse chemical properties and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(prop-1-en-2-yl)hexan-2-one can be achieved through various organic reactions. One common method involves the alkylation of a hexanone derivative with a suitable alkylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-3-(prop-1-en-2-yl)hexan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alkanes or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens, acids, or bases depending on the type of substitution.

Major Products

The major products formed from these reactions include various alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Methyl-3-(prop-1-en-2-yl)hexan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 5-Methyl-3-(prop-1-en-2-yl)hexan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hexanone: A structurally similar compound with different substituents.

    5-Methyl-3-hexen-2-one: Another related compound with a different arrangement of functional groups.

    ®-5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl 3-methylbutanoate: A compound with a similar backbone but different functional groups.

Uniqueness

5-Methyl-3-(prop-1-en-2-yl)hexan-2-one is unique due to its specific arrangement of substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where specific chemical behavior is desired.

Eigenschaften

CAS-Nummer

79895-67-3

Molekularformel

C10H18O

Molekulargewicht

154.25 g/mol

IUPAC-Name

5-methyl-3-prop-1-en-2-ylhexan-2-one

InChI

InChI=1S/C10H18O/c1-7(2)6-10(8(3)4)9(5)11/h7,10H,3,6H2,1-2,4-5H3

InChI-Schlüssel

NRYLJJPSYJZNRW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C(=C)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.